molecular formula C11H10N4O4S B6353316 1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea CAS No. 1253288-71-9

1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea

Cat. No.: B6353316
CAS No.: 1253288-71-9
M. Wt: 294.29 g/mol
InChI Key: YPEDWIVSWKXJPX-UHFFFAOYSA-N
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Description

1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of a methoxy group on the phenyl ring and a nitro group on the thiazole ring suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea typically involves the reaction of 4-methoxyaniline with 5-nitro-2-thiazolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 1-(4-Methoxy-phenyl)-3-(5-amino-thiazol-2-yl)-urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Methoxyaniline and 5-nitro-2-thiazolyl isocyanate.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-thiourea: Similar structure but with a thiourea linkage.

    1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-carbamate: Similar structure but with a carbamate linkage.

Uniqueness

1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is unique due to the presence of both a methoxy group and a nitro group, which can impart distinct chemical and biological properties. Its urea linkage also differentiates it from similar compounds with thiourea or carbamate linkages.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4S/c1-19-8-4-2-7(3-5-8)13-10(16)14-11-12-6-9(20-11)15(17)18/h2-6H,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEDWIVSWKXJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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